molecular formula C43H52N7O9P B12281543 N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide

Cat. No.: B12281543
M. Wt: 841.9 g/mol
InChI Key: FBABQKPBRXEHBT-UHFFFAOYSA-N
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Description

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxyphenyl, cyanoethoxy, and oxolan-2-yl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include phosphanyl compounds, methoxyphenyl derivatives, and cyanoethoxy groups. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and as a precursor for specialized chemicals.

Mechanism of Action

The mechanism of action of N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, and interaction with cellular components.

Properties

Molecular Formula

C43H52N7O9P

Molecular Weight

841.9 g/mol

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide

InChI

InChI=1S/C43H52N7O9P/c1-27(2)50(28(3)4)60(57-24-12-23-44)59-37-35(58-41(38(37)55-8)49-26-45-36-39(49)47-42(46-29(5)51)48-40(36)52)25-56-43(30-13-10-9-11-14-30,31-15-19-33(53-6)20-16-31)32-17-21-34(54-7)22-18-32/h9-11,13-22,26-28,35,37-38,41H,12,24-25H2,1-8H3,(H2,46,47,48,51,52)

InChI Key

FBABQKPBRXEHBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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